![molecular formula C21H24N2O6S B2633444 Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 903245-31-8](/img/structure/B2633444.png)
Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a carboxylate ester, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the pyridine ring, the introduction of the acetyl and benzamido groups, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that the molecule may have a rigid, cyclic structure. The acetyl, benzamido, and ester groups could potentially introduce additional complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, while the ester could be subject to hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is involved in various synthetic processes, demonstrating its versatility in organic chemistry. For instance, it participates in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, showcasing its potential in creating complex organic structures (Zhu, Lan, & Kwon, 2003). Additionally, its derivatives have been synthesized for antioxidant activity studies, indicating its potential in medicinal chemistry applications (Zaki et al., 2017).
Heterocyclic Compound Synthesis
The compound also serves as a precursor in the synthesis of new heterocycles, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. These processes highlight the compound's utility in generating structurally diverse heterocyclic compounds, which are crucial in the development of new pharmaceuticals (El-Kashef et al., 2010).
Photophysical Properties
Research into the photophysical properties of related thieno[2,3-b]pyridine derivatives has been conducted, shedding light on the potential application of these compounds in materials science, particularly in the development of optical materials with specific fluorescence characteristics (Ershov et al., 2019).
Antimycobacterial Activity
Further modifications of related compounds have led to the development of derivatives with potent antimycobacterial activity. This research demonstrates the potential of ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and its derivatives in contributing to the fight against tuberculosis, showcasing the compound's relevance in medicinal chemistry (Nallangi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-5-29-21(26)17-13-9-10-23(12(2)24)11-16(13)30-20(17)22-19(25)14-7-6-8-15(27-3)18(14)28-4/h6-8H,5,9-11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGZGPFVAROOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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